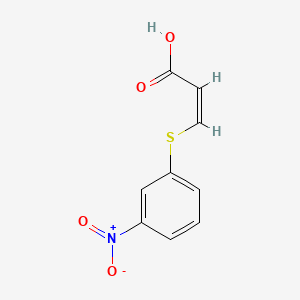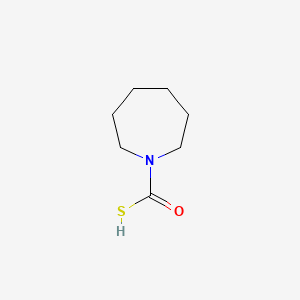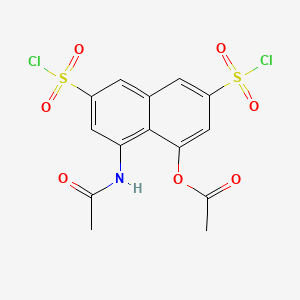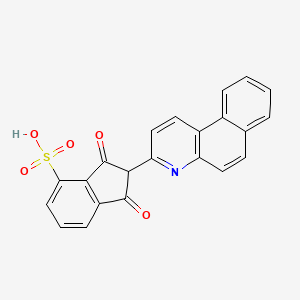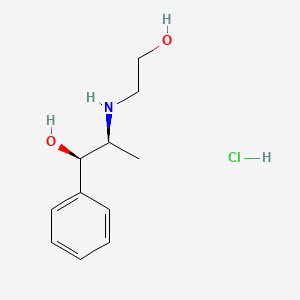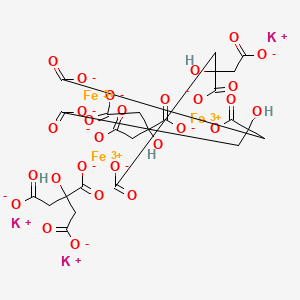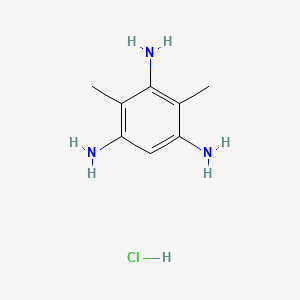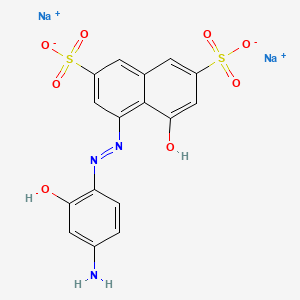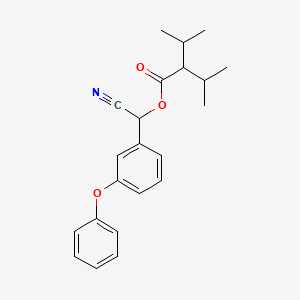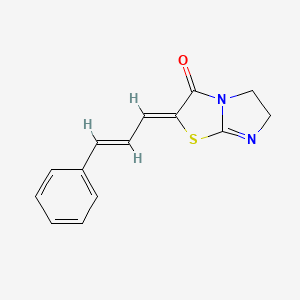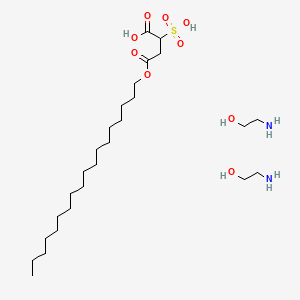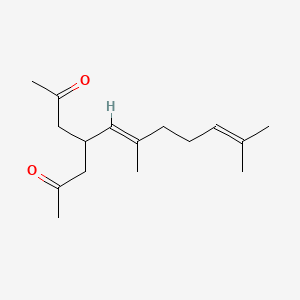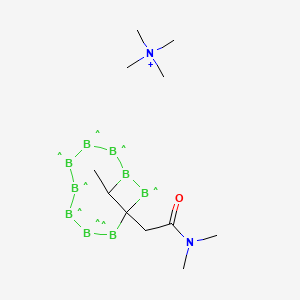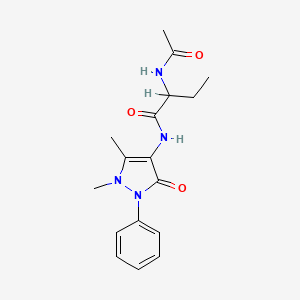
2-Acetamido-N-antipyrinylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-N-antipyrinylbutyramide is an organic compound with the molecular formula C17H22N4O3 and a molecular weight of 330.43 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an acetamido group and an antipyrinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-antipyrinylbutyramide typically involves the reaction of antipyrine with butyric anhydride in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial method also includes purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-N-antipyrinylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-N-antipyrinylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 2-Acetamido-N-antipyrinylbutyramide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes, leading to its analgesic and antipyretic effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins responsible for pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-1,3-benzothiazole-6-carboxamide: Known for its potential as a BRAFV600E inhibitor.
2-Acetamido-N-benzyl-2-hydroxyacetamide: Studied for its antiepileptic properties.
2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide: Investigated for its potential as an antiepileptic drug .
Uniqueness
2-Acetamido-N-antipyrinylbutyramide stands out due to its unique combination of an acetamido group and an antipyrinyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81217-06-3 |
|---|---|
Molekularformel |
C17H22N4O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-acetamido-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C17H22N4O3/c1-5-14(18-12(3)22)16(23)19-15-11(2)20(4)21(17(15)24)13-9-7-6-8-10-13/h6-10,14H,5H2,1-4H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
KNRQVMOOQOIWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


